molecular formula C15H20INO4 B044173 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate CAS No. 113850-76-3

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate

Cat. No.: B044173
CAS No.: 113850-76-3
M. Wt: 405.23 g/mol
InChI Key: HNCUXLSIVYDGBW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ARL 67156 trisodium salt involves the incorporation of a β, γ-dibromomethylene bridge into the adenosine triphosphate molecule . The synthetic route typically includes the following steps:

Industrial production methods for ARL 67156 trisodium salt are not widely documented, but the laboratory synthesis involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

ARL 67156 trisodium salt primarily undergoes the following types of reactions:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions are the brominated adenosine triphosphate derivatives and the trisodium salt form of ARL 67156 .

Comparison with Similar Compounds

ARL 67156 trisodium salt is unique due to its selective inhibition of CD39 and its stability in biological systems . Similar compounds include:

Properties

IUPAC Name

methyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCUXLSIVYDGBW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438065
Record name N-Boc-4-iodophenylalanine methylester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113850-76-3
Record name N-Boc-4-iodophenylalanine methylester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-tert-butoxycarbonylamino-3-(4-iodophenyl)-propanoic acid (5.0 g, 12.8 mmol) in DMF (50 mL) was treated with K2CO3 (2.2 g, 15.4 mmol). After stirring for 15 min, the solution was cooled to 0° C. and treated with iodomethane (1.0 mL, 15.4 mmol). After the addition was complete, the reaction mixture was stirred at room temperature for another 16 h, filtered and the resulting solid was washed with ethyl acetate (200 mL). The filtrate was washed successively with 5% aq HCl, sat. aq NaCl, dried over MgSO4 and concented. Purification by flash column chromatography (5% ethyl acetate in heptane) provided the desired product (5.74 g, 98%) as an oil. 1H NMR (CDCl3), δ 7.61 (d, J=9 Hz, 2 H), 7.74 (d, J=9, 2 H), 4.97 (d, J=7 Hz, 1 H), 4.56 (m, 1 H), 3.73 (s, 3 H), 3.02 (ddd, J=7, 7, 12 Hz, 2 H), 1.47 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
98%

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